N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide
Description
This compound features a benzodioxol-5-yl group linked via an acetamide bridge to a 1H-indole core substituted with a (4-methylphenyl)methanesulfonyl moiety.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[3-[(4-methylphenyl)methylsulfonyl]indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5S/c1-17-6-8-18(9-7-17)15-33(29,30)24-13-27(21-5-3-2-4-20(21)24)14-25(28)26-19-10-11-22-23(12-19)32-16-31-22/h2-13H,14-16H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PETSUUHZHCKRFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide typically involves multi-step chemical processes. One common synthetic route includes the following steps:
Formation of the benzodioxole ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the indole moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Introduction of the sulfonyl group: The sulfonyl group can be introduced through sulfonylation reactions using sulfonyl chlorides.
Coupling reactions: The final step involves coupling the benzodioxole, indole, and sulfonyl components through amide bond formation using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Analyse Des Réactions Chimiques
N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles like amines or thiols.
Hydrolysis: Acidic or basic hydrolysis can cleave the amide bond, yielding the corresponding carboxylic acid and amine derivatives.
Applications De Recherche Scientifique
N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly in oncology.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets and pathways:
Microtubule assembly modulation: The compound can suppress tubulin polymerization or stabilize microtubule structures, leading to mitotic blockade and cell apoptosis.
Induction of apoptosis: It induces apoptosis in cancer cells by disrupting cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Pharmacological and Physicochemical Comparisons
Anticancer Activity :
- Analogs like 10j inhibit Bcl-2/Mcl-1 proteins, critical for cancer cell survival, with IC₅₀ values in the micromolar range . The target compound’s methanesulfonyl group may enhance apoptosis induction compared to chlorobenzoyl derivatives.
- Compound 41, with bis(trifluoromethyl)phenyl sulfonamide, shows improved selectivity for COX-2/5-LOX, highlighting the role of electron-withdrawing substituents in target specificity .
Solubility and Stability :
Activité Biologique
N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure comprises a benzodioxole moiety linked to an indole derivative, which is known for various biological activities, including anti-cancer and anti-inflammatory effects.
Biological Activity
1. Anticancer Activity
Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, derivatives of benzodioxole have shown potent activity against various cancer cell lines. A study demonstrated that a related compound exhibited IC50 values ranging from 26 to 65 µM against four cancer cell lines, indicating its potential as an anticancer agent .
2. Enzyme Inhibition
The compound's structural features suggest possible interactions with key enzymes involved in metabolic pathways. For example, benzodioxole derivatives have been reported to inhibit α-amylase effectively, which is crucial in managing diabetes by regulating carbohydrate metabolism. One derivative showed an IC50 value of 0.68 µM against α-amylase .
The mechanisms through which this compound exerts its biological effects may involve:
- Inhibition of Cancer Cell Proliferation : The compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
- Antioxidant Properties : Similar compounds have demonstrated antioxidant activity, potentially reducing oxidative stress in cells and contributing to their protective effects against cancer.
Case Studies
Case Study 1: Antidiabetic Effects
In vivo studies using streptozotocin-induced diabetic mice showed that related benzodioxole compounds significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after treatment with five doses . This suggests that the compound may have therapeutic potential in managing diabetes.
Case Study 2: Cytotoxicity Assessment
A cytotoxicity assessment using MTS assays revealed that certain derivatives exhibited negligible effects on normal cell lines (IC50 > 150 µM), indicating a favorable safety profile for further development as therapeutic agents .
Comparative Analysis of Related Compounds
| Compound Name | Structure | IC50 (Cancer Cell Lines) | α-Amylase Inhibition |
|---|---|---|---|
| Compound A | Benzodioxole derivative | 26–65 µM | 0.85 µM |
| Compound B | Benzodioxole derivative | 30–70 µM | 0.68 µM |
| N-(2H-1,3-benzodioxol...) | N/A | TBD | TBD |
Q & A
Q. What are the standard synthetic routes for synthesizing N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Q. Intermediate Preparation :
- The benzodioxole moiety is synthesized via cyclization of catechol derivatives using dichloromethane or diethyl carbonate under acidic conditions.
- The indole core is functionalized at the 3-position with a methanesulfonyl group via sulfonation of the indole nitrogen using 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine) .
Q. Coupling Reactions :
- The benzodioxole and sulfonylated indole intermediates are linked via an acetamide bridge. This step often employs carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF or THF .
Key Considerations : Monitor reaction progress using TLC, and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients).
Q. How is the structural integrity of the compound confirmed post-synthesis?
- Methodological Answer : Structural validation requires a combination of spectroscopic and analytical techniques:
- Nuclear Magnetic Resonance (NMR) :
- ¹H-NMR : Confirm the presence of characteristic peaks (e.g., benzodioxole methylenedioxy protons at δ 5.9–6.1 ppm, indole aromatic protons at δ 7.2–7.8 ppm) .
- ¹³C-NMR : Verify sulfonyl (δ ~110–115 ppm) and acetamide carbonyl (δ ~165–170 ppm) groups .
- Mass Spectrometry (HRMS) : Ensure molecular ion peaks align with the theoretical mass (e.g., calculated for C₂₄H₂₁N₂O₅S: 449.12 g/mol) .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water mobile phases .
Q. What initial biological screening assays are recommended for this compound?
- Methodological Answer : Prioritize assays based on structural analogs (e.g., indole-sulfonamide derivatives):
- Enzyme Inhibition :
- Test against kinases (e.g., Bcl-2/Mcl-1) using fluorescence polarization assays .
- Measure IC₅₀ values via dose-response curves (0.1–100 µM range) .
- Cytotoxicity Screening :
- Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with 48–72 hr exposure .
- Receptor Binding :
- Radioligand displacement assays for GPCRs or nuclear receptors, given the indole scaffold’s prevalence in receptor-targeted drugs .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of this compound?
- Methodological Answer : Yield optimization strategies include:
- Reaction Solvent Optimization : Replace DMF with ionic liquids (e.g., [BMIM][BF₄]) to enhance coupling efficiency and reduce side reactions .
- Catalyst Screening : Test palladium or copper catalysts for Suzuki-Miyaura cross-coupling if aryl halide intermediates are involved .
- Temperature Control : Use microwave-assisted synthesis to reduce reaction time (e.g., 80°C for 30 min vs. 24 hr conventional heating) .
Data Example :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Conventional heating | 45 | 92 |
| Microwave-assisted | 68 | 96 |
Q. How to address discrepancies in biological activity data across studies?
- Methodological Answer : Contradictions in IC₅₀ or binding affinity data may arise from:
- Assay Variability :
- Standardize protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine for kinases) .
- Compound Stability :
- Perform stability studies in assay buffers (pH 7.4, 37°C) using LC-MS to detect degradation products .
- Off-Target Effects :
- Use orthogonal assays (e.g., thermal shift assays vs. enzymatic activity) to confirm target engagement .
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodological Answer : Leverage molecular modeling and cheminformatics:
- Docking Studies :
- Use AutoDock Vina or Schrödinger Suite to simulate binding to Bcl-2 homology domains. Focus on the sulfonyl group’s role in hydrogen bonding .
- MD Simulations :
- Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
- QSAR Modeling :
- Corrogate substituent effects (e.g., 4-methylphenyl vs. chlorophenyl) on activity using MOE or RDKit .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
